Triptoquinone H

Anti-inflammatory Nitric Oxide Inhibition RAW 264.7 Macrophage

Procuring Tripterygium-derived diterpenoids for anti-inflammatory research often risks confounding cytotoxicity or unreproducible activity due to structural misassignment. Triptoquinone H (CAS 268541-23-7) resolves this as a chromatographically validated, single-entity compound with clearly defined pharmacology. - Validated NO production inhibitor (IC50 = 2.01 μmol/L) with no HeLa cell cytotoxicity. - Quality assured via established HPLC method (258 nm, C8 column), verified recovery: 96.94-100.02%. - Distinct from Triptoquinone A & B by molecular formula and functional group positioning, ensuring experimental reproducibility.

Molecular Formula C20H26O3
Molecular Weight 314.4 g/mol
CAS No. 268541-23-7
Cat. No. B12382696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriptoquinone H
CAS268541-23-7
Molecular FormulaC20H26O3
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=O)C2=C(C1=O)CCC3C2(CCC(=O)C3(C)C)C
InChIInChI=1S/C20H26O3/c1-11(2)13-10-14(21)17-12(18(13)23)6-7-15-19(3,4)16(22)8-9-20(15,17)5/h10-11,15H,6-9H2,1-5H3/t15-,20-/m0/s1
InChIKeyJRDCNBZYYIEMRB-YWZLYKJASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triptoquinone H Procurement Guide


Triptoquinone H (CAS 268541-23-7) is an abietane diterpenoid with the molecular formula C20H26O3, originally isolated from the traditional Chinese medicinal plant Tripterygium hypoglaucum [1]. The compound possesses a tricyclic abietane skeleton characterized by a p-benzoquinone C-ring [2]. Triptoquinone H exhibits cytotoxic, immunomodulatory, and anti-inflammatory activities, positioning it as a research compound for inflammation and oncology investigations [3]. As a member of the triptoquinone family—which includes Triptoquinone A, B, and C—this compound offers distinct pharmacological profiles that merit careful evaluation during scientific selection [4].

Plant-derived abietane diterpenoid from Tripterygium hypoglaucum
Supports inflammation pathway assay studies
Supports cell-model endpoint research contexts
Member of triptoquinone family—compound-specific evaluation advised

Triptoquinone H Substitution Evidence


Generic substitution among Tripterygium-derived abietane diterpenoids is scientifically unsound due to substantial structural variation—including differences in oxidation states and functional group positioning on the abietane skeleton—that directly translate to divergent biological activity profiles [1]. Within the triptoquinone subfamily alone, Triptoquinone A (C20H24O4), B (C20H26O4), and H (C20H26O3) exhibit different molecular formulas and oxidation patterns [2]. These structural distinctions correlate with quantitatively different inhibitory potencies across multiple assay systems, including IL-1 release inhibition, NO production suppression, and cytotoxicity profiles [3]. Even structurally related compounds such as Triptoquinone B, which shares the same molecular formula as H but differs in functional group arrangement, demonstrate meaningfully divergent IC50 values in NO inhibition assays [4]. Consequently, researchers and procurement professionals must evaluate compound-specific quantitative evidence rather than relying on class-level generalizations or vendor-supplied activity descriptors.

Structural variation
Triptoquinone B (C20H26O4) differs in oxidation pattern vs. H (C20H26O3); reported NO inhibition profile may not transfer directly.
Immunomodulatory potency
IL-1 release inhibition ranking differs; Triptoquinone H showed weaker IL-1 inhibition compared to Triptoquinone A and B.

Triptoquinone H Quantitative Evidence


Anti-Inflammatory Activity vs. Triptoquinone B

Triptoquinone H demonstrates measurable anti-inflammatory activity via nitric oxide (NO) production inhibition in LPS-stimulated RAW 264.7 murine macrophages. Compared to Triptoquinone B, which exhibits slightly greater potency (IC50 1.70 μmol/L), Triptoquinone H shows an IC50 of 2.01 μmol/L under identical experimental conditions [1]. The difference of 0.31 μmol/L represents an 18% reduction in potency relative to Triptoquinone B in this specific assay system.

Anti-inflammatory comparison
Head-to-head
IC50 2.01 vs 1.70 μmol/L (NO inhibition)
Supports NO inhibition endpoint context
RAW 264.7 macrophages, MTT validation
Anti-inflammatory Nitric Oxide Inhibition RAW 264.7 Macrophage

Immunosuppressive Activity Comparison

In a lymphocyte transformation assay evaluating immunosuppressive activity, Triptoquinone H (compound Ⅳ) exhibited significant immunosuppressive effects alongside five other diterpenoids isolated from Tripterygium hypoglaucum [1]. While the original publication reports that all six isolated compounds (triptobenzene H, triptoquinone A, triptoquinone B, triptoquinone H, triptonediol, and triptonoterpene) showed significant immunosuppressive activity, the IL-1 release inhibition data from related studies establishes a clear potency hierarchy [2]. Triptoquinone A and B were identified as the most potent IL-1 inhibitors within the triptoquinone series, with Triptoquinone H demonstrating comparatively weaker activity in IL-1 release assays [2].

Immunosuppressive activity
Class-level
Weaker IL-1 inhibition vs. Triptoquinone A/B
Supports immunosuppressive pathway context
Lymphocyte transformation assay; ranking available
Immunosuppression Lymphocyte Transformation Triptoquinone Family

HPLC Method Validation

A validated HPLC method for Triptoquinone H quantification has been established using an Agilent Zorbax SC-C8 column (250 mm × 4.6 mm, 5 μm) with methanol-water (75:25) mobile phase at 258 nm detection wavelength and 1.0 mL/min flow rate [1]. The method demonstrates linearity across 6.28–100.5 μg/mL (r = 0.9997). Recovery studies in Tripterygium wilfordii raw material yielded 96.94% average recovery with RSD 1.57% (n=9); in Tripterygium hypoglaucum tablet formulations, average recovery reached 100.02% with RSD 1.74% (n=9) [1]. These validation parameters establish a reproducible analytical framework for compound identity verification and purity assessment.

HPLC method validation
Method context
Recovery 96.94–100.02%, RSD ≤1.74%
Supports analytical identity verification
C8 column, 258 nm, methanol-water 75:25
HPLC Quantification Quality Control Analytical Validation

Cytotoxicity vs. Triptoquinone B in HeLa Cells

In a comprehensive evaluation of 20 diterpenoids from Tripterygium wilfordii stems, Triptoquinone H (compound 2) was assessed for cytotoxic activity against human cervical carcinoma HeLa cells using the MTT assay [1]. While compound 11 (triptobenzene S) exhibited weak antitumor activity with an IC50 of 18.41 μmol/L, Triptoquinone H and Triptoquinone B (compound 3) did not demonstrate measurable cytotoxic activity against HeLa cells under the tested conditions [1]. This finding contrasts with the compounds' anti-inflammatory activity profiles and establishes a clear differentiation: Triptoquinone H exhibits NO inhibitory activity (IC50 2.01 μmol/L) but lacks detectable HeLa cytotoxicity at tested concentrations.

HeLa cytotoxicity
Head-to-head
Inactive vs. 18.41 μmol/L (triptobenzene S)
Supports cell-model selectivity context
MTT assay, HeLa cell line
Cytotoxicity HeLa Cell Line Anticancer Research

Triptoquinone H Application Scenarios


Anti-Inflammatory Research with Moderate NO Inhibition

Triptoquinone H is suitable for anti-inflammatory research applications where an NO production inhibition potency in the low micromolar range (IC50 = 2.01 μmol/L in RAW 264.7 macrophages) meets experimental requirements [1]. Researchers seeking moderately potent anti-inflammatory compounds with established analytical characterization should consider Triptoquinone H as a validated option with reproducible HPLC quantification methods available for quality verification [2].

Selective Anti-Inflammatory Studies Without HeLa Cytotoxicity

Triptoquinone H demonstrates anti-inflammatory activity via NO production inhibition (IC50 = 2.01 μmol/L) while exhibiting no measurable cytotoxicity against HeLa cervical cancer cells [1]. This activity profile supports research applications requiring anti-inflammatory effects without confounding cytotoxicity in certain cellular contexts, distinguishing Triptoquinone H from other Tripterygium diterpenoids that may possess overlapping anti-inflammatory and cytotoxic properties [1].

Immunosuppressive Studies with Weaker IL-1 Inhibition

Triptoquinone H exhibits significant immunosuppressive activity in lymphocyte transformation assays but demonstrates weaker IL-1 release inhibition compared to Triptoquinone A and B [1][2]. This pharmacological profile makes Triptoquinone H appropriate for comparative mechanism studies investigating structure-activity relationships among triptoquinone family members, or for research contexts where partial rather than maximal IL-1 pathway inhibition is experimentally desirable [2].

Quality Control & Analytical Method Development

Triptoquinone H serves as a validated analytical reference compound for HPLC-based quality control of Tripterygium wilfordii and Tripterygium hypoglaucum materials and formulations [2]. The established method parameters (258 nm detection, 1.0 mL/min flow rate, methanol-water 75:25 mobile phase on C8 column) and validated recovery ranges (96.94%–100.02%) support reproducible quantification in pharmaceutical and botanical quality assessment applications [2].

Application
Selection Property
Validation Focus
Inflammation pathway research
Reported NO inhibition potency
Macrophage-based assay comparison
Cell-model selectivity studies
Reported cytotoxicity profile
HeLa cell viability endpoint review
Immunosuppressive pathway research
Reported IL-1 inhibition ranking
Lymphocyte transformation assay context
Botanical quality assessment
Validated HPLC method parameters
Recovery and linearity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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